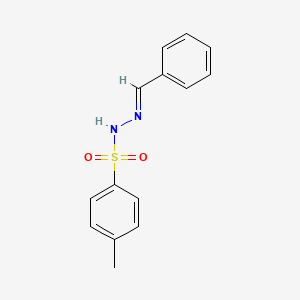

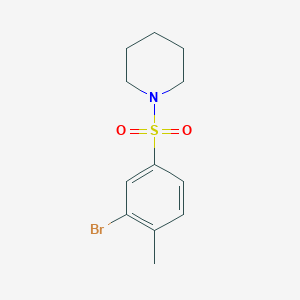

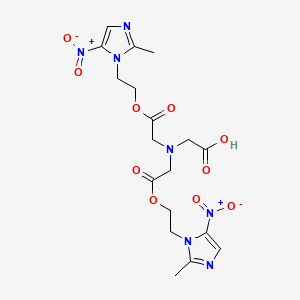

2-(Bis(2-(2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethoxy)-2-oxoethyl)amino)acetic acid

Overview

Description

It is used to enhance the effectiveness of radiotherapy in treating various cancers, including nasopharyngeal carcinoma and laryngeal cancer . Glycididazole works by increasing the sensitivity of cancer cells to radiation, thereby improving the efficacy of the treatment.

Mechanism of Action

Target of Action

The primary target of Glycididazole is the hypoxic cells within tumors . Hypoxia, or low oxygen levels, commonly occurs in solid tumors due to their rapid growth outstripping their blood supply. These hypoxic cells are more resistant to radiation, making cancer treatment more challenging .

Mode of Action

Glycididazole operates through a fascinating mechanism of action that is central to its potential effectiveness as a radiosensitizer . The drug is a nitroimidazole derivative, which means it contains a nitro group that can be reduced under hypoxic conditions. When Glycididazole is administered to a patient undergoing radiotherapy, it selectively targets hypoxic cells within the tumor. Under low-oxygen conditions, the nitro group of Glycididazole is reduced to a more reactive species. This reactive species then interacts with the DNA of the hypoxic cells, causing damage that sensitizes them to radiation .

Biochemical Pathways

Glycididazole enhances the radiosensitivity of cancer cells through the downregulation of the ATM signaling pathway . The ATM (ataxia–telangiectasia mutated) pathway is a key regulator in radiation-induced DNA repair. By downregulating this pathway, Glycididazole inhibits the repair of DNA double-strand breaks caused by irradiation, thereby enhancing the radiosensitivity of the cells .

Pharmacokinetics

It is known that the drug is administered intravenously, typically in conjunction with radiotherapy . The timing of the administration is critical, as the drug needs to be present in the tumor at the same time as the radiation to maximize its radiosensitizing effects .

Result of Action

The combined treatment of Glycididazole and radiation results in significantly increased DNA damages, decreased cells in the G1 phase, arrested cells at G2/M phase, decreased DNA repair protein XRCC1 foci formation, and enhanced cell apoptosis . These changes contribute to the enhanced radiosensitivity of the cancer cells .

Action Environment

The action of Glycididazole is influenced by the hypoxic microenvironment within tumors . Hypoxia increases the reactivity of the nitro group in Glycididazole, enhancing its ability to damage DNA and sensitize cells to radiation . Therefore, the hypoxic environment within solid tumors is a key factor influencing the efficacy of Glycididazole.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of sodium glycididazole involves dissolving mannitol and sodium bicarbonate in injection water at 30-40°C. The sodium glycididazole raw material is then slowly added to this solution while stirring to dissolve. The solution is then supplemented with additional injection water, mixed uniformly, and stored. The mixture is filtered, filled, freeze-dried, and capped under conditions where the medicinal liquor is rapidly cooled to 10-20°C .

Industrial Production Methods: The industrial production of sodium glycididazole follows a similar process but on a larger scale. The process is designed to be simple, stable, and suitable for industrial production. This method ensures the degradation of sodium glycididazole and the contents of impurities in the medicinal liquor are greatly reduced, ensuring the exertion of the pharmaceutical effect and improving clinical medication safety .

Chemical Reactions Analysis

Types of Reactions: Glycididazole undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its function as a radiosensitizer.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired chemical transformations.

Major Products Formed: The major products formed from these reactions include various intermediates and by-products that contribute to the overall effectiveness of glycididazole as a radiosensitizer .

Scientific Research Applications

Glycididazole has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the mechanisms of radiosensitization and the effects of radiation on cancer cells. In biology, it helps in understanding the cellular processes involved in DNA damage and repair. In medicine, glycididazole is used as a radiosensitizer to enhance the effectiveness of radiotherapy in treating various cancers, including nasopharyngeal carcinoma and laryngeal cancer . In industry, it is used in the production of pharmaceuticals and other chemical compounds .

Comparison with Similar Compounds

Glycididazole is similar to other radiosensitizers such as doranidazole and metronidazole. it has unique properties that make it more effective in certain conditions. For example, glycididazole is specifically designed to target hypoxic tumor cells, which are often more resistant to radiation. This makes it particularly useful in treating cancers with hypoxic regions .

List of Similar Compounds:- Doranidazole

- Metronidazole

- Nimorazole

These compounds share similar mechanisms of action but differ in their chemical structures and specific applications .

Properties

IUPAC Name |

2-[bis[2-[2-(2-methyl-5-nitroimidazol-1-yl)ethoxy]-2-oxoethyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N7O10/c1-12-19-7-14(24(30)31)22(12)3-5-34-17(28)10-21(9-16(26)27)11-18(29)35-6-4-23-13(2)20-8-15(23)25(32)33/h7-8H,3-6,9-11H2,1-2H3,(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWSWJRUMDBPELJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(N1CCOC(=O)CN(CC(=O)O)CC(=O)OCCN2C(=NC=C2[N+](=O)[O-])C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N7O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20432743 | |

| Record name | 2-(Bis(2-(2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethoxy)-2-oxoethyl)amino)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20432743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

497.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

298688-51-4 | |

| Record name | Glycididazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0298688514 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Bis(2-(2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethoxy)-2-oxoethyl)amino)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20432743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GLYCIDIDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B2PT4D6Q3B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the primary mechanism of action of Glycididazole as a radiosensitizer?

A1: Glycididazole acts as a radiosensitizer primarily by targeting hypoxic tumor cells, which are known to be more resistant to radiation therapy. While the precise mechanism remains under investigation, research suggests that Glycididazole may exert its effects by:

- Enhancing DNA damage: Glycididazole, particularly when combined with radiation, significantly increases DNA damage in tumor cells, potentially by interfering with DNA repair mechanisms. []

- Promoting apoptosis: Glycididazole, especially in conjunction with radiation, has been observed to promote apoptosis (programmed cell death) in tumor cells, contributing to its radiosensitizing effect. []

Q2: How does the decomposition of Glycididazole in vivo affect its efficacy?

A3: Research indicates that Glycididazole is metabolized in vivo, decomposing into Metronidazole. [] This decomposition results in a lower concentration of Glycididazole compared to other radiosensitizers like Doranidazole, potentially reducing its radiosensitizing efficiency. []

Q3: What is the molecular formula and weight of Glycididazole?

A3: The molecular formula of Glycididazole is C19H27N7O8, and its molecular weight is 481.46 g/mol.

Q4: What are the challenges associated with the stability of Glycididazole formulations?

A5: Maintaining the stability of Glycididazole in formulations presents challenges due to its susceptibility to degradation. To mitigate this, specific formulations have been developed, incorporating excipients like mannitol and sodium bicarbonate. These excipients help minimize degradation and ensure the drug's efficacy. [, ]

Q5: How does the addition of Mannitol and Sodium Bicarbonate enhance the stability of Glycididazole formulations?

A6: Mannitol acts as a bulking agent and cryoprotectant, preventing the drug's degradation during freeze-drying and storage. Sodium bicarbonate helps maintain the pH of the solution, further contributing to the drug's stability. The specific ratio of these excipients is crucial for optimal formulation stability. [, ]

Q6: What is the uptake pattern of Glycididazole in tumor and normal tissues?

A7: Studies using high-performance liquid chromatography (HPLC) have revealed that the concentration of Glycididazole in tumor tissues can be 1.6 to 2.8 times higher than in adjacent muscle tissue, particularly at higher doses. [] This difference in uptake is crucial for maximizing its therapeutic effect while minimizing potential damage to healthy tissues.

Q7: What in vitro models have been used to study the radiosensitizing effects of Glycididazole?

A8: Various in vitro models, including human lung adenocarcinoma cells (A549) [, ], cervical cancer cells (Siha) [], and laryngeal cancer cells (Hep-2) [, ] have been employed to investigate Glycididazole's radiosensitizing potential. These studies typically involve exposing cells to Glycidazole with or without radiation and assessing outcomes such as cell survival, DNA damage, and apoptosis.

Q8: What in vivo models have been used to study the efficacy of Glycididazole?

A9: In vivo studies have employed various animal models, including murine squamous cell carcinoma (SCCVII) [], rabbit VX2 lung transplant tumors [], and nude mice xenografts of human esophageal cancer (EC109), head and neck cancer (FaDu), and lung cancer (A549) [] to evaluate Glycididazole's radiosensitizing effects. These models help assess the drug's impact on tumor growth, survival rates, and potential side effects in a living organism.

Q9: What are the clinical findings regarding the efficacy of Glycididazole in combination with radiotherapy?

A9: Numerous clinical studies have demonstrated the efficacy of Glycididazole in combination with radiotherapy for various cancers, including:

- Nasopharyngeal carcinoma: Studies show that adding Glycididazole to radiotherapy improves complete remission rates for both primary tumors and lymph node metastases, especially in locally advanced cases. [, , , , , , ]

- Esophageal cancer: Research indicates that combining Glycididazole with radiotherapy, particularly in locally advanced cases, leads to a higher overall response rate and may improve short-term outcomes. [, , ]

- Cervical cancer: Studies suggest that Glycidazole, when added to radiotherapy, can significantly improve complete remission rates compared to radiotherapy alone. []

- Lung cancer: Research indicates that using Glycidazole with radiotherapy, even in challenging cases like multiple brain metastases, may enhance disease control and prolong progression-free survival. [, , ]

Q10: Has Glycidazole demonstrated efficacy in treating recurrent tumors?

A11: Clinical research suggests that Glycididazole holds promise in treating recurrent tumors, particularly those resistant to initial radiotherapy. Studies on recurrent esophageal carcinoma indicate that combining Glycididazole with re-irradiation can enhance short-term treatment effectiveness, improve local control rates, and potentially increase survival rates. []

Q11: Does combining Glycididazole with chemotherapy enhance its radiosensitizing effect?

A12: Evidence suggests that combining Glycididazole with specific chemotherapeutic agents might further enhance its radiosensitizing effects. For instance, research on lung adenocarcinoma cells (A549) demonstrated that combining Glycididazole with Cisplatin significantly increased the expression of p21, a protein involved in cell cycle regulation and apoptosis, compared to either agent alone. [] This synergistic effect warrants further investigation for potential clinical applications.

Q12: Can tumor hypoxia status predict the efficacy of Glycididazole?

A13: Research suggests a correlation between pretreatment tumor hypoxia status and the radiosensitizing effect of Glycididazole. Studies using immunohistochemical staining for Hypoxia Inducible Factor 1α (HIF-1α) and plasma Osteopontin (OPN) levels in various xenograft models indicated that tumors with higher hypoxia levels might exhibit greater sensitivity to Glycididazole treatment. []

Q13: Can 18F-fluoromisonidazole (FMISO) PET/CT be used to assess the radiosensitizing effects of Glycididazole?

A14: Recent research suggests that 18F-FMISO PET/CT imaging might be a valuable tool for evaluating Glycididazole's radiosensitizing effects. Studies on esophageal cancer patients demonstrated that adding Glycididazole to radiotherapy led to significant reductions in tumor/muscle ratio (T/M) and hypoxia volume (HV) as measured by 18F-FMISO PET/CT. [] This non-invasive imaging technique could potentially help personalize treatment strategies and monitor treatment response.

Q14: What analytical techniques are used to assess Glycididazole levels in biological samples?

A15: High-performance liquid chromatography (HPLC) is a key technique used to analyze the concentration of Glycididazole and its metabolites in biological samples, such as tumor tissues and adjacent muscle. [, ] This method allows researchers to understand the drug's pharmacokinetic properties and its distribution within the body.

Q15: How is the residual solvent content in Glycididazole determined?

A16: Capillary gas chromatography (GC) is employed to determine the residual organic solvent content, specifically N,N-dimethylformamide (DMF) and alcohol, in Glycididazole samples. [] This method ensures the purity and quality of the drug substance used in formulations.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.